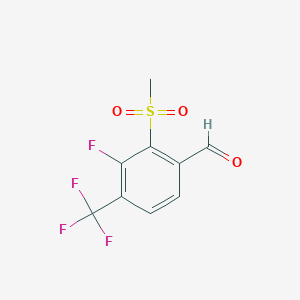
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde: is an aromatic aldehyde compound characterized by the presence of fluorine, methylsulfonyl, and trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common route includes:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Sulfonylation: Introduction of the methylsulfonyl group is achieved through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formylation: The final step involves formylation to introduce the aldehyde group, often using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid.
Reduction: 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of fluorinated drugs with enhanced metabolic stability and bioavailability.
Materials Science: Utilized in the design of advanced materials with specific electronic and optical properties.
Agrochemicals: Employed in the synthesis of novel agrochemical compounds with improved efficacy and environmental profile.
作用機序
The mechanism of action of 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde is primarily determined by its functional groups:
Aldehyde Group: Participates in nucleophilic addition reactions, forming intermediates that can undergo further transformations.
Fluorine Atoms: Enhance the compound’s stability and reactivity by influencing electronic distribution.
Methylsulfonyl Group: Acts as an electron-withdrawing group, affecting the compound’s reactivity and interaction with other molecules.
Trifluoromethyl Group: Increases lipophilicity and metabolic stability, making the compound more suitable for pharmaceutical applications.
類似化合物との比較
Similar Compounds
3-Fluoro-2-(trifluoromethyl)benzaldehyde: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Positional isomer with different electronic and steric properties.
3-Fluoro-2-methylbenzaldehyde: Lacks the trifluoromethyl and methylsulfonyl groups, leading to distinct chemical behavior.
Uniqueness
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and stability. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.
特性
分子式 |
C9H6F4O3S |
|---|---|
分子量 |
270.20 g/mol |
IUPAC名 |
3-fluoro-2-methylsulfonyl-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6F4O3S/c1-17(15,16)8-5(4-14)2-3-6(7(8)10)9(11,12)13/h2-4H,1H3 |
InChIキー |
YGTUIDJOIUTEBS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C=CC(=C1F)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


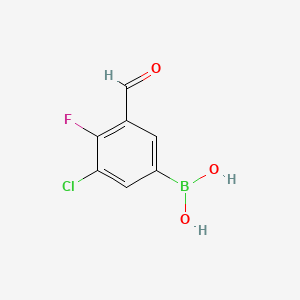

![(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B14041855.png)

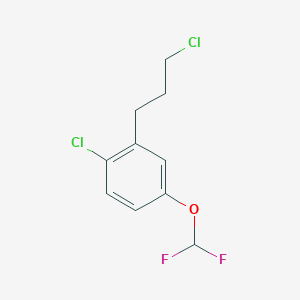
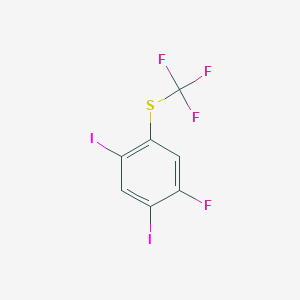
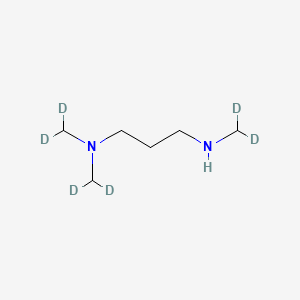
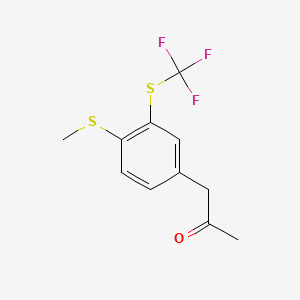
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)
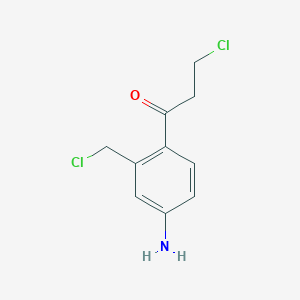
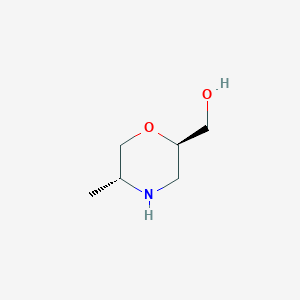

![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)

